Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, Carbamic acid, methyl-, isopropyl ester, is available in the NIST Chemistry WebBook . For the exact molecular structure of “Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester”, please refer to a reliable chemical database or a chemistry professional.Chemical Reactions Analysis
Carbamic acids, which “this compound” is a type of, can decompose into ammonia and carbon dioxide at higher temperatures . For detailed chemical reactions involving this specific compound, please consult a chemistry professional or a reliable database.Scientific Research Applications
Diuretic Effects and In Vitro Stability
Carbamic acid esters, including isopropyl esters, have been studied for their diuretic activity. James (1965) found that these esters, except for the methyl ester, caused polyuria in rats when used in doses less than half the LD50. These derivatives also yield ethyleneimine when incubated with rat plasma, although a direct correlation between the rate of ethyleneimine production and diuretic activity was not established (R. M. James, 1965).
Enantioselective Preparation of Dihydropyrimidones
Carbamic acid esters are involved in the enantioselective preparation of dihydropyrimidones, important for the synthesis of chiral compounds and stereochemical configurations. Goss et al. (2009) highlighted the role of these esters in the synthesis of complex organic compounds (J. M. Goss, P. Dai, Sha Lou, S. Schaus, 2009).
Role in Inducing Sister Chromatid Exchanges
Cheng et al. (1981) explored the ability of various carbamic acid esters, including the isopropyl ester, to induce sister chromatid exchanges (SCEs) in different cells of mice. They observed that these compounds could influence SCE levels in bone marrow, alveolar macrophage cells, and regenerating liver cells (M. Cheng, M. K. Conner, Y. Alarie, 1981).
Synthesis of Tolylenediisocyanate
Aso and Baba (2003) discussed the preparation of carbamic acid esters, including isopropyl esters, by alkoxycarbonylation of 2, 4-tolylenediamine with different carbonates. This process aids in the synthesis of tolylenediisocyanate, a compound of industrial significance (S. Aso, T. Baba, 2003).
As Ammonia Equivalent in Palladium-Catalyzed Amination
Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, showing the versatility of these esters in organic synthesis (D. Mullick, Prakash Anjanappa, K. Selvakumar, K. Ruckmani, M. Sivakumar, 2010).
Properties
IUPAC Name |
[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSFIAPOIOUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169422 | |
Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-14-2 | |
Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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